molecular formula C20H18N2O4 B5011395 METHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE

METHYL 4-(3-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE

Cat. No.: B5011395
M. Wt: 350.4 g/mol
InChI Key: AERIGTYGZCPSDB-UHFFFAOYSA-N
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Description

“Methyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in organic chemistry due to their wide range of biological activities . Various methods have been developed, including the Friedländer synthesis, which involves the condensation of 2-aminobenzyl alcohol with carbonyl compounds .


Molecular Structure Analysis

The molecular formula of the compound is C20H18N2O4 . It contains a nitro group (-NO2) attached to a phenyl ring, which is connected to a quinoline core. The carboxylate group (-COO-) is attached to the quinoline ring .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the nitro group might make the compound more reactive towards reduction reactions.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

methyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-26-20(23)13-8-9-18-17(11-13)15-6-3-7-16(15)19(21-18)12-4-2-5-14(10-12)22(24)25/h2-6,8-11,15-16,19,21H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERIGTYGZCPSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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